molecular formula C24H27NO4 B3098384 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid CAS No. 1335031-74-7

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid

Cat. No. B3098384
CAS RN: 1335031-74-7
M. Wt: 393.5
InChI Key: WWGXOZWLVAOLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid, commonly referred to as Fmoc-Lys(CO2H)-Octa-OH, is a synthetic amino acid used in peptide synthesis. It is a derivative of lysine, an essential amino acid that is commonly found in proteins. Fmoc-Lys(CO2H)-Octa-OH is used as a building block in the synthesis of peptides and proteins, and it has been widely studied for its biochemical and physiological effects.

Scientific Research Applications

Enantioselective Synthesis and Peptide Incorporation

  • Application: This compound is used in the enantioselective synthesis of new amino acids and their incorporation into biologically active peptides. It involves the coupling of rearranged ortho-phosphonophenolic side chains with lithiated bis-lactim ethers (Paladino et al., 1993).

Synthesis of β-Amino Acids

  • Application: It's applied in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids through the Arndt-Eistert protocol. This method leads to enantiomerically pure β-amino acids in high yields and in only two steps (Ellmerer-Müller et al., 1998).

Preparation of β2- and β3-Peptides

  • Application: This compound is essential in preparing N-Fmoc-protected β2-homoamino acids with proteinogenic side chains for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Cyclodepsipeptide Synthesis

  • Application: It's used in synthesizing 'head-to-side-chain cyclodepsipeptides', which are complex macrocyclic compounds with potential pharmaceutical applications. This includes synthesizing noncommercial protected amino acids and assembling the depsipeptidic skeleton (Pelay-Gimeno et al., 2016).

Carbonyl Group Determination in Cellulosics

  • Application: This compound is utilized in a novel method for determining carbonyl groups in cellulosic materials, which is critical for understanding the chemical structure and properties of these materials (Roehrling et al., 2002).

Self-Assembled Structures

  • Application: The compound is investigated for its self-assembling properties, particularly in creating novel structures like flower-like and fibrous self-assembled structures, which have potential applications in nanotechnology and materials science (Gour et al., 2021).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)20-13-3-1-2-4-14-22(20)25-24(28)29-15-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h5-12,20-22H,1-4,13-15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGXOZWLVAOLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(CC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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